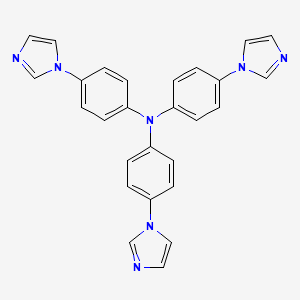

Tris(4-(1H-imidazol-1-yl)phenyl)amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tris(4-(1H-imidazol-1-yl)phenyl)amine is a chemical compound with the CAS number 1258947-79-3 . It is a polytriazolylamine ligand which stabilizes Cu (I) towards disproportionation and oxidation thus enhancing its catalytic effect in the azide-acetylene cycloaddition .

Synthesis Analysis

Tris(4-(1H-imidazol-1-yl)phenyl)amine can be synthesized via the quaternization reaction using a tripodal flexible ligand and 1,4-bis (bromomethyl) benzene to form a semi-rigid structure . It has also been successfully incorporated into Mn (II)/Cu (II) based coordination frameworks .Molecular Structure Analysis

The molecular weight of Tris(4-(1H-imidazol-1-yl)phenyl)amine is 443.51 . Its molecular formula is C27H21N7 .Chemical Reactions Analysis

Tris(4-(1H-imidazol-1-yl)phenyl)amine has been used in the synthesis of a new Co (II)-based coordination polymer . It has also been used in the synthesis of ImCOP, a cationic organic polymer .Physical And Chemical Properties Analysis

Tris(4-(1H-imidazol-1-yl)phenyl)amine has a density of 1.3±0.1 g/cm3 . Its boiling point is 720.0±55.0 °C at 760 mmHg . The flash point is 389.2±31.5 °C .Wissenschaftliche Forschungsanwendungen

Coordination Chemistry and Crystal Engineering

TIPA’s unique molecular structure, which includes three imidazole-functionalized phenyl rings, makes it an excellent ligand for coordination chemistry. Researchers have synthesized coordination polymers and metal-organic frameworks (MOFs) incorporating TIPA. These materials exhibit diverse properties, such as luminescence, magnetism, and gas adsorption. The crystal structure of TIPA-based compounds provides insights into their assembly and properties .

Photocatalysis and Light-Harvesting Materials

TIPA’s π-conjugated system and imidazole moieties contribute to its light-absorbing capabilities. As a result, TIPA has been explored as a potential photocatalyst for organic transformations and water splitting. Additionally, researchers have incorporated TIPA into coordination polymers for photocatalytic applications. Its ability to harvest light efficiently makes it a promising candidate for solar energy conversion .

Electron Transport in Perovskite Solar Cells

In the realm of organic electronics, TIPA plays a crucial role as an n-type interlayer material in perovskite solar cells. By introducing TIPA or related derivatives, researchers enhance electron transport across the device, leading to improved efficiency and stability. TIPA’s electron-accepting properties facilitate charge separation and collection within the solar cell structure .

Redox-Active Linker in Coordination Frameworks

TIPA’s redox activity stems from its imidazole groups. Researchers have successfully incorporated TIPA into Mn(II)/Cu(II)-based coordination frameworks. In situ spectroelectrochemistry studies have provided valuable insights into its redox behavior. These frameworks exhibit interesting electronic and magnetic properties, making them relevant for applications in sensors, catalysis, and molecular electronics .

Supramolecular Chemistry and Host-Guest Interactions

TIPA’s ability to form hydrogen bonds and π-π stacking interactions contributes to its role in supramolecular chemistry. Researchers have designed host-guest systems using TIPA as a host molecule. These systems can encapsulate guest molecules, leading to applications in drug delivery, molecular recognition, and sensing .

Organic Light-Emitting Diodes (OLEDs)

While TIPA itself is not commonly used in OLEDs, its structural motifs inspire the design of OLED materials. By modifying TIPA’s core structure, researchers create derivatives with enhanced luminescent properties. These derivatives serve as emitters, transport materials, or hole-blocking layers in OLED devices .

Safety And Hazards

Zukünftige Richtungen

Tris(4-(1H-imidazol-1-yl)phenyl)amine has been successfully incorporated into Mn (II)/Cu (II) based coordination frameworks, indicating potential applications in the field of materials science . It has also been used in the synthesis of a cationic organic polymer, suggesting potential applications in the field of polymer science .

Eigenschaften

IUPAC Name |

4-imidazol-1-yl-N,N-bis(4-imidazol-1-ylphenyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21N7/c1-7-25(8-2-22(1)31-16-13-28-19-31)34(26-9-3-23(4-10-26)32-17-14-29-20-32)27-11-5-24(6-12-27)33-18-15-30-21-33/h1-21H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXDCQSZBEIDWSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=CN=C2)N(C3=CC=C(C=C3)N4C=CN=C4)C5=CC=C(C=C5)N6C=CN=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21N7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tris(4-(1H-imidazol-1-yl)phenyl)amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-2-[3-(4-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2395676.png)

![N-(benzo[d]thiazol-6-yl)-2-(p-tolylthio)acetamide](/img/structure/B2395677.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2395681.png)

![4,7-Dimethyl-6-(2-morpholin-4-ylethyl)-2-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-(4-chlorophenyl)-2-{[(4-fluorophenyl)sulfonyl]anilino}acetamide](/img/structure/B2395685.png)

![2-ethyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]butanamide](/img/structure/B2395686.png)

![4-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)benzonitrile](/img/structure/B2395687.png)

![Naphthalen-1-yl-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2395689.png)

![3,4-dimethyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2395690.png)

![N-(4-bromo-3-methylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2395693.png)